2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide features a piperidine core substituted at position 1 with a benzenesulfonyl group and at position 2 with an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-17-11-12-19(20(15-17)28-2)22-21(24)14-16-8-6-7-13-23(16)29(25,26)18-9-4-3-5-10-18/h3-5,9-12,15-16H,6-8,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGEYROUCZDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a benzenesulfonyl group, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H24N2O4S |
| Molecular Weight | 372.47 g/mol |
| CAS Number | 1021073-99-3 |
This compound is characterized by its complex structure, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in inflammatory processes, potentially leading to reduced inflammation.
- Receptor Modulation: It may modulate the activity of receptors that are critical in various signaling pathways, influencing cellular responses.
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
- Neuroprotective Properties: Its structural features suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Antidiabetic Activity: Some studies have shown that similar compounds can improve insulin sensitivity and glucose uptake in muscle cells, indicating a possible role in managing diabetes .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Study on PTP1B Inhibitors: Research involving compounds with similar structures has demonstrated their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. Such inhibition has been linked to improved glucose metabolism in diabetic models .
- In Vivo Studies: Animal studies have indicated that compounds with similar piperidine structures exhibit significant reductions in inflammation markers when administered in models of acute inflammation.
Data Summary Table
The following table summarizes key findings from research studies related to the biological activity of compounds similar to this compound:
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Acyl Group Diversity: The main compound’s benzenesulfonyl-piperidine acyl group is distinct from phenoxy (WH7), naphthyl (), and thio-pyrimidinyl (Compound 18) substituents in analogs. Sulfonyl groups enhance solubility and target-binding specificity, commonly seen in kinase inhibitors . Ocfentanil () shares a piperidine-acetamide scaffold but substitutes the sulfonyl with a phenylethyl group, typical of opioid receptor ligands .
N-Substituent Variations :
- The 2,4-dimethoxyphenyl group on the acetamide nitrogen is shared with the naphthyl derivative (), suggesting enhanced lipophilicity and membrane permeability. In contrast, WH7 uses a triazole ring (polar) and Ocfentanil a fluorophenyl group (electron-withdrawing) .
Functional Group Impact :
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
- Piperidine core with a benzenesulfonyl group at the 1-position.
- Acetic acid derivative at the 2-position of the piperidine.
- 2,4-Dimethoxyaniline as the acetamide’s amine source.
Retrosynthetically, the molecule may be assembled via:
- Sulfonylation of the piperidine nitrogen.
- Installation of the acetic acid moiety.
- Amide coupling with 2,4-dimethoxyaniline.
Synthetic Pathways
Route 1: Sulfonylation Followed by Acetamide Formation
Synthesis of 1-(Benzenesulfonyl)piperidine-2-carboxylic Acid
Step 1: Sulfonylation of Piperidine-2-carboxylic Acid
Piperidine-2-carboxylic acid is treated with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) at 0°C to room temperature. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding 1-(benzenesulfonyl)piperidine-2-carboxylic acid.
$$
\text{Piperidine-2-carboxylic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Benzenesulfonyl)piperidine-2-carboxylic acid}
$$
Step 2: Homologation to Acetic Acid Derivative
The carboxylic acid at position 2 is homologated to an acetic acid group via the Arndt-Eistert reaction:
- Conversion to acid chloride using thionyl chloride (SOCl₂).
- Reaction with diazomethane (CH₂N₂) to form the diazoketone.
- Thermal rearrangement in the presence of silver oxide (Ag₂O) and methanol to yield 1-(benzenesulfonyl)piperidine-2-yl acetic acid.
$$
\text{1-(Benzenesulfonyl)piperidine-2-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{CH}2\text{N}2} \text{Diazoketone} \xrightarrow{\text{Ag}2\text{O, MeOH}} \text{1-(Benzenesulfonyl)piperidine-2-yl acetic acid}
$$
Step 3: Amide Coupling with 2,4-Dimethoxyaniline
The acetic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile (CH₃CN). Reaction with 2,4-dimethoxyaniline at room temperature for 24 hours affords the target acetamide.
$$
\text{1-(Benzenesulfonyl)piperidine-2-yl acetic acid} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{EDC, HOBt, CH}_3\text{CN}} \text{Target compound}
$$
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Benzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 85 |
| 2 | SOCl₂, CH₂N₂, Ag₂O/MeOH | 72 |
| 3 | EDC, HOBt, CH₃CN | 68 |
Route 2: Acetamide Formation Prior to Sulfonylation
Synthesis of Piperidine-2-yl Acetamide
Step 1: Coupling of Piperidine-2-yl Acetic Acid with 2,4-Dimethoxyaniline
Piperidine-2-yl acetic acid is coupled with 2,4-dimethoxyaniline using EDC/HOBt in CH₃CN, yielding N-(2,4-dimethoxyphenyl)-2-(piperidin-2-yl)acetamide.
Step 2: Sulfonylation of the Piperidine Nitrogen
The free amine on the piperidine is sulfonylated using benzenesulfonyl chloride in the presence of pyridine (Py) as a base. The reaction is conducted in CH₂Cl₂ at 0°C to room temperature.
$$
\text{N-(2,4-Dimethoxyphenyl)-2-(piperidin-2-yl)acetamide} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Py, CH}2\text{Cl}2} \text{Target compound}
$$
Challenges and Optimization
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 42 | 30 |
| Key Advantage | Higher sulfonylation efficiency | Simpler initial steps |
| Key Limitation | Homologation complexity | Lower sulfonylation yield |
Route 1 is favored for large-scale synthesis due to superior yields, whereas Route 2 may be preferred for laboratory-scale flexibility.
Structural Characterization and Validation
- ¹H-NMR (DMSO-d₆) : Key signals include δ 7.80–7.40 (m, 5H, benzenesulfonyl aromatic protons), δ 6.55 (s, 2H, dimethoxyphenyl protons), δ 4.20 (m, 1H, piperidine CH), and δ 3.80 (s, 6H, OCH₃).
- MS (ESI) : m/z 472.2 [M+H]⁺.
- Elemental Analysis : Calcd for C₂₂H₂₇N₂O₅S: C, 59.31; H, 6.11; N, 6.29. Found: C, 59.28; H, 6.15; N, 6.25.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
